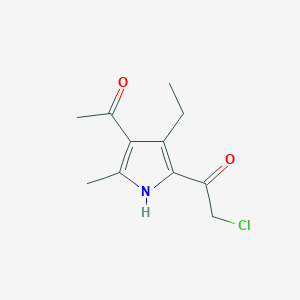
1-Acetyl-3-ethylaminopyrrolidine
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine derivatives, including AEAP, have been used in various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of AEAP is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of AEAP also includes an acetyl group and an ethylamino group attached to the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including AEAP, have been involved in various chemical reactions. For instance, they have been used in the organocatalytic synthesis of pyrroles . Moreover, they have been involved in reactions in micro- and nano-droplets, which are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of AEAP are influenced by its pyrrolidine ring structure. The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp^3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Potential Neuroleptic Activity
Research has shown that compounds related to 1-Acetyl-3-ethylaminopyrrolidine have been synthesized and evaluated for their potential neuroleptic (antipsychotic) activity. For example, benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines have been designed, synthesized, and tested for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Among these, certain compounds have demonstrated significant activity, suggesting their potential use as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Metabolism and Hemoglobin Adduct Formation
The metabolism of acrylamide, a compound structurally related to 1-Acetyl-3-ethylaminopyrrolidine, has been studied in humans following oral and dermal administration. The metabolism involves conjugation with glutathione, leading to various metabolites. This study provides insights into the metabolic pathways of acrylamide and, by extension, could offer clues about the metabolism of structurally related compounds (Fennell et al., 2005).
Protein Acetylation
Diacetyl, another structurally related compound, has been investigated for its ability to acetylate proteins in rats. Daily ingestion of diacetyl led to the acetylation of peptides and proteins, altering their functions and potentially triggering adverse health problems. This research highlights the impact of acetylating agents on protein function and the potential implications for health (Jedlicka et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(ethylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILRDSYIJNXDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672933 | |
| Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-ethylaminopyrrolidine | |
CAS RN |
916792-58-0 | |
| Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)



amine hydrochloride](/img/structure/B1440255.png)


![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)

![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)
